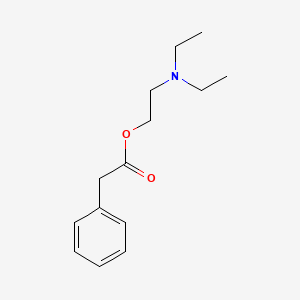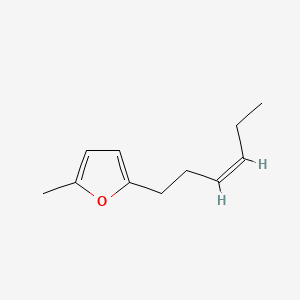
Phosphinothioic acid, dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, dibutyl- is an organophosphorus compound characterized by the presence of a phosphorus-sulfur (P-S) bond. This compound is known for its significant biological activity, including its role as an inhibitor of acetylcholine esterase, making it useful in various agricultural applications such as pesticides, herbicides, and insecticides . Additionally, phosphinothioic acid, dibutyl- is recognized for its neurotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, dibutyl- can be synthesized through the sulfurization of H-phosphinates and secondary phosphine oxides. One common method involves the reaction of dibutylphosphine with sulfur to form the desired product . The reaction conditions typically include the use of a solvent such as toluene and a temperature range of 80-140°C .
Industrial Production Methods
Industrial production of phosphinothioic acid, dibutyl- often involves large-scale sulfurization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic acid, dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and alkyl anions are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Dibutylphosphine.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, dibutyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphinothioic acid, dibutyl- involves its interaction with acetylcholine esterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to neurotoxic effects . The molecular targets include the active site of acetylcholine esterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Phosphinothioic acid, dibutyl- can be compared with other similar compounds such as:
Phosphonothioates: These compounds also contain P-S bonds and are used in similar applications, but they differ in their specific chemical structures and reactivity.
Phosphinoselenoic acids: These compounds contain selenium instead of sulfur and are used as chiral solvating agents and precursors for chiral ionic liquids.
Phosphinothioic acid, dibutyl- stands out due to its specific inhibitory action on acetylcholine esterase and its versatile applications in both agricultural and scientific research .
Eigenschaften
CAS-Nummer |
866-33-1 |
|---|---|
Molekularformel |
C8H19OPS |
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
dibutyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
PBDGFDJXGFNNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=S)(CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


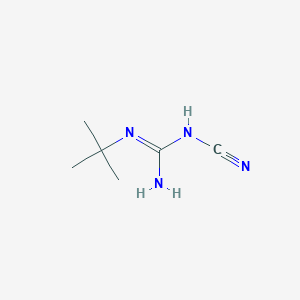
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
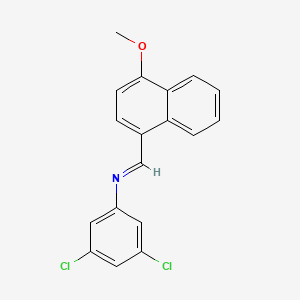
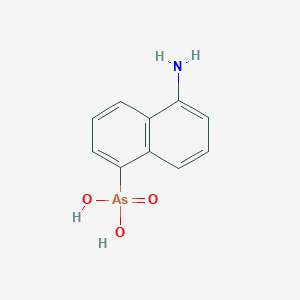
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)



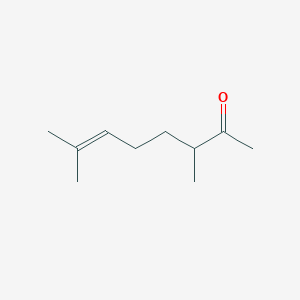
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

